3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one
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Overview
Description
3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one typically involves the condensation of appropriate hydrazines with β-keto esters or diketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydropyrazolones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxypyrazolones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
Phenylbutazone: A nonsteroidal anti-inflammatory drug.
Uniqueness
3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one may offer unique properties such as enhanced biological activity, improved solubility, or specific interactions with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-benzyl-2-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-13-11(14)8-10(12-13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
GBFJBJMJPGDBFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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